molecular formula C10H19AgO2 B8209884 Neodecanoic acid, silver(1+) salt

Neodecanoic acid, silver(1+) salt

Cat. No. B8209884
M. Wt: 279.12 g/mol
InChI Key: RQZVTOHLJOBKCW-UHFFFAOYSA-M
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Patent
US04555501

Procedure details

Sodium neodecanoate is formed by reacting 31.1 gm of neodecanoic acid with 7.2 gm of sodium hydroxide. The solution is diluted to 500 ml. with water. An aqueous solution of silver nitrate is prepared by dissolving 30.6 gm of silver nitrate in distilled water the diluting with water to a total volume of 500 ml. The two aqueous solutions are mixed, resulting in the formation of silver neodecanoate, which precipitates from the solution. The solids are filtered, washed with distilled water, and dried. Thereafter, they are used to prepare silver catalysts following the methods of the previous examples.
Quantity
31.1 g
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step Two
Quantity
30.6 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([OH:12])(=[O:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([CH3:10])([CH3:9])[CH3:8].[OH-].[Na+].[N+:15]([O-:18])([O-:17])=[O:16].[Ag+:19]>O>[N+:15]([O-:18])([O-:17])=[O:16].[Ag+:19].[C:1]([O-:12])(=[O:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([CH3:8])([CH3:9])[CH3:10].[Ag+:19] |f:1.2,3.4,6.7,8.9|

Inputs

Step One
Name
Quantity
31.1 g
Type
reactant
Smiles
C(CCCCCC(C)(C)C)(=O)O
Step Two
Name
Quantity
7.2 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
30.6 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Ag+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The solution is diluted to 500 ml
ADDITION
Type
ADDITION
Details
The two aqueous solutions are mixed

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])[O-].[Ag+]
Name
Type
product
Smiles
C(CCCCCC(C)(C)C)(=O)[O-].[Ag+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04555501

Procedure details

Sodium neodecanoate is formed by reacting 31.1 gm of neodecanoic acid with 7.2 gm of sodium hydroxide. The solution is diluted to 500 ml. with water. An aqueous solution of silver nitrate is prepared by dissolving 30.6 gm of silver nitrate in distilled water the diluting with water to a total volume of 500 ml. The two aqueous solutions are mixed, resulting in the formation of silver neodecanoate, which precipitates from the solution. The solids are filtered, washed with distilled water, and dried. Thereafter, they are used to prepare silver catalysts following the methods of the previous examples.
Quantity
31.1 g
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step Two
Quantity
30.6 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([OH:12])(=[O:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([CH3:10])([CH3:9])[CH3:8].[OH-].[Na+].[N+:15]([O-:18])([O-:17])=[O:16].[Ag+:19]>O>[N+:15]([O-:18])([O-:17])=[O:16].[Ag+:19].[C:1]([O-:12])(=[O:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([CH3:8])([CH3:9])[CH3:10].[Ag+:19] |f:1.2,3.4,6.7,8.9|

Inputs

Step One
Name
Quantity
31.1 g
Type
reactant
Smiles
C(CCCCCC(C)(C)C)(=O)O
Step Two
Name
Quantity
7.2 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
30.6 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Ag+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The solution is diluted to 500 ml
ADDITION
Type
ADDITION
Details
The two aqueous solutions are mixed

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])[O-].[Ag+]
Name
Type
product
Smiles
C(CCCCCC(C)(C)C)(=O)[O-].[Ag+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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